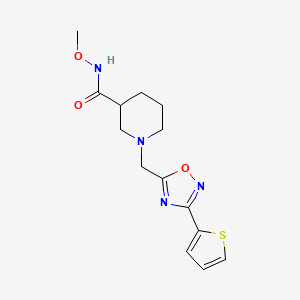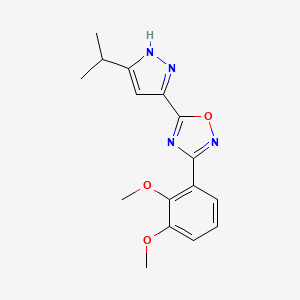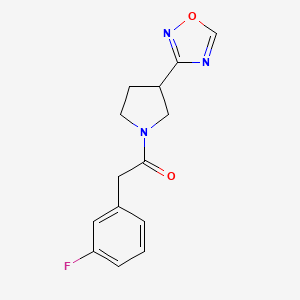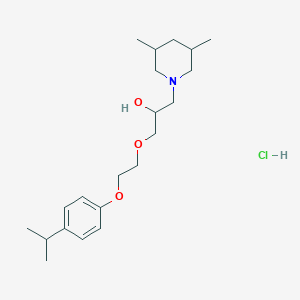
Inhibidor de HIF-1-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenethyl)-5-(2-methoxyphenyl)picolinamide is an inhibitor of hypoxia-inducible factor (HIF-1) signaling (IC50 = 0.32 μM in a cell-based hypoxia responsive element (HRE) reporter assay under hypoxic conditions). It inhibits hypoxia-induced increases in HIF-1α levels in MDA-MB-231, SKOV3, and HeLa cells in a concentration-dependent manner. N-(2-Fluorophenethyl)-5-(2-methoxyphenyl)picolinamide also inhibits hypoxia-induced VEGF expression and capillary-like tube formation in human umbilical vein endothelial cells (HUVECs) and inhibits migration and invasion of MDA-MB-231 cells in wound healing and transwell assays under hypoxic conditions. It also reduces lung metastasis in an MDA-MB-231 mouse xenograft model when administered at doses of 15 and 30 mg/kg every other day.
Aplicaciones Científicas De Investigación
Función en la respuesta a la hipoxia
El factor inducible por hipoxia-1 (HIF-1) es un regulador clave para el equilibrio del oxígeno en las células . Es un factor de transcripción que regula la expresión de genes diana implicados en la homeostasis del oxígeno en respuesta a la hipoxia . Los inhibidores de HIF-1, como el inhibidor de HIF-1-1, pueden potencialmente regular esta respuesta.
Prevención de la metástasis tumoral
HIF-1 juega un papel fundamental en la metástasis tumoral . El uso de inhibidores de HIF-1 como el this compound puede potencialmente prevenir la metástasis tumoral .
Tratamiento de tumores
Los inhibidores de HIF-1 se han diseñado y sintetizado y se espera que se conviertan en una nueva clase de fármacos para el tratamiento de enfermedades como los tumores .
Tratamiento de la leucemia
Los inhibidores de HIF-1 también se están explorando para el tratamiento de la leucemia .
Tratamiento de la diabetes
La diabetes es otra enfermedad donde los inhibidores de HIF-1 podrían potencialmente utilizarse para el tratamiento .
Tratamiento de enfermedades isquémicas
Las enfermedades isquémicas, que son afecciones causadas por un suministro insuficiente de sangre a un órgano o tejido, también podrían potencialmente tratarse con inhibidores de HIF-1 .
Inhibición de la acumulación de proteína HIF
CRLX-101, originalmente identificado como un inhibidor de HIF-1 en 2002, es una nanopartícula que inhibe la acumulación de proteínas HIF .
Herramienta de investigación
Los inhibidores de HIF-1 también se pueden utilizar como una herramienta de investigación para estudiar la función y los mecanismos de HIF-1 y su papel en varios procesos fisiológicos y patológicos .
Mecanismo De Acción
Target of Action
The primary target of HIF-1 inhibitor-1 is Hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that is widely distributed in human cells . It forms different signaling pathways with various upstream and downstream proteins, mediates hypoxia signals, and regulates cells to produce a series of compensatory responses to hypoxia . It plays an important role in the physiological and pathological processes of the body .
Mode of Action
HIF-1 inhibitor-1 interacts with its target, HIF-1α, by influencing its degradation, inhibiting the DNA transcription and expression of HIF-1α, and blocking the translation . For example, some inhibitors work by blocking the hypoxia-induced accumulation of nuclear HIF-1α protein to inhibit HIF-1 activity .
Biochemical Pathways
HIF-1α can form different signaling pathways with various upstream and downstream proteins . One of the key pathways influenced by HIF-1 inhibitor-1 is the PI3K/Akt pathway . The inhibitor decreases the expression of HIF-1α and VEGF via downregulation of this pathway .
Result of Action
The inhibition of HIF-1α by HIF-1 inhibitor-1 leads to a decrease in the expression of HIF-1α and VEGF . This can lead to the prevention of the fat metabolic reprogramming under hypoxia and induce apoptosis in certain cancer cells .
Action Environment
The action of HIF-1 inhibitor-1 is influenced by the hypoxic environment within solid tumors . Hypoxia-inducible factor-1α (HIF-1α) can accelerate cancer malignancy by inducing hypoxia-dependent expression of various genes . Therefore, the hypoxic environment within the tumor can influence the efficacy and stability of HIF-1 inhibitor-1 .
Análisis Bioquímico
Biochemical Properties
HIF-1 Inhibitor-1 interacts with the HIF-1α subunit, which is regulated by oxygen concentration. There are two main oxygen-dependent pathways that regulate HIF-1α protein stability and transcriptional activity, namely, two oxygen-dependent enzymes, HIF prolyl hydroxylase (PHD) and factor-inhibiting hypoxia-inducible factor-1 (FIH-1) .
Cellular Effects
HIF-1 Inhibitor-1 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease lens opacity in rat models .
Molecular Mechanism
HIF-1 Inhibitor-1 exerts its effects at the molecular level through several mechanisms. It destabilizes HIF-1α at the protein level, decreases its nuclear localization, and selectively alters the expression of HIF-1 target genes . This results in the inhibition of the transcriptional activity of HIF-1α or the inhibition of the upstream signaling pathway of HIF-1α .
Temporal Effects in Laboratory Settings
The effects of HIF-1 Inhibitor-1 change over time in laboratory settings. It has been observed that the inhibitor has a rapid clearance component and a slow clearance component, reflecting different degradation pathways .
Dosage Effects in Animal Models
The effects of HIF-1 Inhibitor-1 vary with different dosages in animal models. For instance, high-frequency microwave radiation could trigger the expression of HIF-1 with a dosage effect .
Metabolic Pathways
HIF-1 Inhibitor-1 is involved in the HIF-1α metabolic pathway. It interacts with enzymes such as PHD and FIH-1, which are crucial for the regulation of HIF-1α .
Transport and Distribution
HIF-1 Inhibitor-1 is transported and distributed within cells and tissues. The inner mitochondrial membrane allows only water, oxygen (O2), and carbon dioxide (CO2) to pass freely. Large molecules and ions, like HIF-1 Inhibitor-1, need a special transport system to pass through the inner membrane .
Subcellular Localization
The subcellular localization of HIF-1 Inhibitor-1 and its effects on activity or function vary between normal cells and cancer cells. In normal cells, a dynamic cytoplasmic-nuclear exchange of HIF-1α is observed under different conditions. In contrast, cancer cells show a more persistent nuclear localization pattern that is less affected by different growing conditions .
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-5-(2-methoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-26-20-9-5-3-7-17(20)16-10-11-19(24-14-16)21(25)23-13-12-15-6-2-4-8-18(15)22/h2-11,14H,12-13H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEJSNMITKBPGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)




![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)
![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)

![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)
